

# Application Notes and Protocols: NF449 Sodium Salt in Murine Thrombosis Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **NF449 Sodium Salt**

Cat. No.: **B15157035**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

**Introduction:** **NF449 sodium salt** is a potent and selective antagonist of the P2X1 purinergic receptor, an ATP-gated ion channel involved in the initial stages of platelet activation and aggregation. At higher concentrations, NF449 can also inhibit P2Y1 and P2Y12 receptors. This dose-dependent activity makes it a valuable pharmacological tool for investigating the roles of different purinergic receptors in thrombosis and a potential starting compound for the development of novel antithrombotic therapies.<sup>[1]</sup> These application notes provide detailed protocols for the use of NF449 in established in vivo mouse models of thrombosis.

**Mechanism of Action:** Platelet activation is a critical process in thrombosis, initiated by agonists such as adenosine diphosphate (ADP) and adenosine triphosphate (ATP) released at the site of vascular injury. These purines bind to specific P2 receptors on the platelet surface. NF449 exerts its antithrombotic effects by antagonizing these receptors. At a dose of 10 mg/kg in mice, NF449 selectively inhibits the P2X1 receptor, blocking ATP-mediated calcium influx and platelet shape change.<sup>[1][2]</sup> At a higher dose of 50 mg/kg, its activity expands to include the P2Y1 and P2Y12 ADP receptors, leading to a more comprehensive inhibition of platelet function.<sup>[1][2][3]</sup>

**Caption:** NF449 Signaling Pathway in Platelets.

## Quantitative Data Summary

The following table summarizes the reported dosages and effects of NF449 administered intravenously (i.v.) in mouse models of thrombosis.

| Dose (i.v.) | Mouse Model                         | Key Findings                                                          | Bleeding Time                | Receptor Selectivity                        | Reference                               |
|-------------|-------------------------------------|-----------------------------------------------------------------------|------------------------------|---------------------------------------------|-----------------------------------------|
| 10 mg/kg    | Systemic Thromboembolism            | Decreased intravascular platelet aggregation (35% vs 51% in control). | Not significantly prolonged. | Selective for P2X1.                         | <a href="#">[1]</a> <a href="#">[2]</a> |
| 10 mg/kg    | Laser-Induced Arteriolar Thrombosis | Significantly reduced thrombus size.                                  | Not reported.                | Selective for P2X1.                         | <a href="#">[1]</a> <a href="#">[4]</a> |
| 50 mg/kg    | Systemic Thromboembolism            | Further reduced platelet consumption (13% vs 42% in control).         | Not reported.                | Non-selective (Inhibits P2X1, P2Y1, P2Y12). | <a href="#">[1]</a> <a href="#">[2]</a> |
| 50 mg/kg    | Laser-Induced Arteriolar Thrombosis | Further decreased thrombus size compared to 10 mg/kg.                 | Not reported.                | Non-selective (Inhibits P2X1, P2Y1, P2Y12). | <a href="#">[1]</a> <a href="#">[4]</a> |

## Experimental Protocols

The following protocols are based on methodologies described for evaluating P2 receptor antagonists in murine models.

### Protocol 1: Systemic Thromboembolism Model

This model assesses the effect of an antithrombotic agent on acute, widespread platelet aggregation in the pulmonary microvasculature.

**Materials:**

- **NF449 Sodium Salt**
- Sterile Saline (0.9% NaCl)
- Collagen and Epinephrine solution
- Anesthetic (e.g., isoflurane, ketamine/xylazine)
- C57BL/6 mice (or other appropriate strain)

**Procedure:**

- Animal Preparation: Anesthetize the mouse using a standardized institutional protocol.
- Drug Administration: Administer NF449 (10 mg/kg or 50 mg/kg, dissolved in sterile saline) or vehicle (saline) via intravenous injection (e.g., tail vein or retro-orbital sinus).
- Thrombosis Induction: After a short delay (e.g., 3-5 minutes) to allow for drug distribution, induce thromboembolism by injecting a thrombogenic mixture of collagen (e.g., 0.5-1.0 mg/kg) and epinephrine (e.g., 60 µg/kg).
- Endpoint Measurement: The primary endpoint is typically survival rate over a short period (e.g., 15-30 minutes). Alternatively, platelet count can be measured from blood samples taken before and after induction to quantify intravascular platelet consumption.[\[1\]](#)[\[2\]](#)
- Data Analysis: Compare survival curves or the percentage of platelet consumption between the NF449-treated group and the vehicle control group.

## Protocol 2: Laser-Induced Arteriolar Thrombosis Model

This model allows for real-time visualization and quantification of thrombus formation in the microvasculature following a precise injury.

**Materials:**

- **NF449 Sodium Salt**

- Sterile Saline
- Anesthetic
- Fluorescently-labeled anti-CD41 antibody (for platelet visualization)
- Intravital microscope equipped with a laser injury unit

**Procedure:**

- Animal Preparation: Anesthetize the mouse and surgically expose the mesenteric arterioles.
- Visualization: Administer a fluorescently-labeled anti-CD41 antibody intravenously to label platelets.
- Drug Administration: Inject NF449 (10 mg/kg or 50 mg/kg, dissolved in saline) or vehicle intravenously.
- Vessel Injury: After 3-5 minutes, induce vascular injury in a selected mesenteric arteriole using a focused laser pulse.
- Thrombus Monitoring: Record the process of platelet accumulation and thrombus formation at the injury site using the intravital microscope for a defined period (e.g., 5-10 minutes).
- Data Analysis: Quantify the thrombus size (e.g., integrated fluorescence intensity or area over time) and compare the kinetics of thrombus formation between treated and control groups.[\[1\]](#)[\[4\]](#)

## Experimental Workflow

The following diagram illustrates a typical workflow for an *in vivo* thrombosis experiment with NF449.

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Inhibition of platelet functions and thrombosis through selective or nonselective inhibition of the platelet P2 receptors with increasing doses of NF449 [4,4',4'',4'''-(carbonylbis(imino-5,1,3-benzenetriylbis-(carbonylimino)))tetrakis-benzene-1,3-disulfonic acid octasodium salt] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of platelet functions and thrombosis through selective or nonselective inhibition of the platelet P2 receptors with increasing doses of NF449 [4,4',4'',4'''-(carbonylbis(imino-5,1,3-benzenetriylbis-(carbonylimino)))tetrakis-benzene-1,3-disulfonic acid octasodium salt]. | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: NF449 Sodium Salt in Murine Thrombosis Models]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15157035#nf449-sodium-salt-dose-for-in-vivo-mouse-models-of-thrombosis>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)